molecular formula C16H10N2OS B5582078 2-Oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

2-Oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B5582078
M. Wt: 278.3 g/mol
InChI Key: PVNKULXURXGWSB-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a pyridine ring with phenyl and thiophene substituents, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoylisothiocyanate with a suitable amine derivative can lead to the formation of intermediate thiourea, which upon cyclization yields the desired pyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce functional groups like halogens or alkyl chains.

Scientific Research Applications

2-Oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-phenyl-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
  • 2-Oxo-4-phenyl-6-(methyl)-1,2-dihydropyridine-3-carbonitrile
  • 2-Oxo-4-phenyl-6-(chlorophenyl)-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Oxo-4-phenyl-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

2-oxo-4-phenyl-6-thiophen-2-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-13-12(11-5-2-1-3-6-11)9-14(18-16(13)19)15-7-4-8-20-15/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKULXURXGWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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